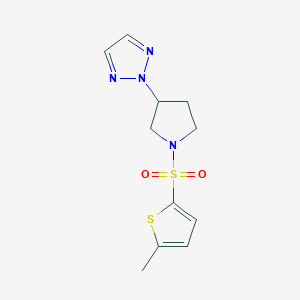
(3-Chloro-5-fluorophenyl)glyoxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-5-fluorophenyl)glyoxylic acid, also known as 3CFG, is an organic compound that is used in various scientific research applications. It is a versatile compound that can be used in a wide range of experiments and has been found to have a number of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Fluorophore Formation in Histochemical Glyoxylic Acid Method
Glyoxylic acid is a powerful reagent for fluorescence histochemical visualization of biogenic monoamines. The reaction mechanism involving glyoxylic acid has been studied, showing a Pictet-Spengler type cyclization leading to the formation of fluorescent compounds. This reaction's efficiency is notably higher than that of the formaldehyde vapor reaction, attributed to the catalyzing properties of the carboxylic group in glyoxylic acid molecules (Björklund, Lindvall, & Svensson, 2004).
Glyoxylic Acid in Fluorescence Histochemical Demonstration
The application of glyoxylic acid for localizing peripheral stores of noradrenaline and 5-hydroxytryptamine demonstrates the compound's utility in fluorescence histochemistry. Glyoxylic acid offers a finer localization with higher fluorescence yield compared to traditional methods, proving its efficacy and simplicity (Furness & Costa, 2004).
Catalytic Applications in Organic Synthesis
In organic synthesis, glyoxylic acid has been identified as a highly efficient catalyst for the synthesis of 1,2-disubstituted benzimidazoles in aqueous media. Its water-solubility and the ability to yield high product rates under mild conditions highlight its potential in facilitating various chemical reactions (Pawar, Dekhane, Shingare, & Thore, 2008).
Environmental Analysis and Monitoring
Glyoxylic acid plays a role in environmental science, particularly in methods developed for detecting and quantifying herbicides and their degradation products in aquatic environments. A method utilizing glyoxylic acid for the derivatization of glyphosate and its degradation product in seawater matrices exemplifies its application in environmental monitoring (Wang, Liu, Yuan, & Ma, 2016).
Analytical Chemistry Applications
Glyoxylic acid's utility extends to analytical chemistry, where it has been used to develop novel purification tag/fluorophore dual labeling approaches for the efficient and selective determination of biomarkers in complex biological samples. This method demonstrates glyoxylic acid's versatility in enhancing analytical methodologies (El-Maghrabey, Mine, Kishikawa, Ohyama, & Kuroda, 2018).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Related compounds, such as glyoxylic acid, have been found to play a role in several metabolic pathways, including glycine and serine metabolism .
Result of Action
The wide range of biological activities exhibited by related compounds suggests that (3-chloro-5-fluorophenyl)glyoxylic acid may have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2-(3-chloro-5-fluorophenyl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFO3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMVBKOTIFBORG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2688631.png)
![Methyl 3-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2688633.png)
![ethyl 3-(8-(furan-2-ylmethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2688637.png)
![9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2688639.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate](/img/structure/B2688640.png)

![1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2688645.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-chloro-6-fluorophenyl)propanamide](/img/structure/B2688648.png)

![N-(1-{1-[4-(2-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2688651.png)